molecular formula C11H11NO2 B1437818 7-ethyl-1H-indole-3-carboxylic acid CAS No. 948581-62-2

7-ethyl-1H-indole-3-carboxylic acid

Cat. No. B1437818
M. Wt: 189.21 g/mol
InChI Key: YMTWREQDWBJODW-UHFFFAOYSA-N
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Description

7-ethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological properties . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

Indole-3-carboxylic acid is a light beige crystalline powder (recrystallized from acetate-petroleum ether). It is soluble in ethanol, ether, acetate, and insoluble in boiling water, benzene, and petroleum ether .

Scientific Research Applications

Marine Sponge-Derived Indole Derivatives

Research into marine sponges has led to the identification of new indole derivatives, including those structurally related to 7-ethyl-1H-indole-3-carboxylic acid. For example, compounds isolated from the marine sponge Ircinia sp. have been studied for their unique structures, which are valuable for understanding natural product chemistry and potential pharmacological applications (Abdjul et al., 2015).

Synthetic Applications and Transformations

Several studies have focused on the synthesis and transformation of indole derivatives, demonstrating their utility as intermediates in organic synthesis. For instance, a facile synthesis of formyl-1H-indole-2-carboxylates showcases the versatility of these compounds in chemical synthesis (Pete, Szöllösy, & Szokol, 2006). Another example is the oligomerization of indole derivatives with thiols, indicating their reactivity and potential for creating complex molecules (Mutulis et al., 2008).

Novel Compounds and Catalysis

The development of novel indole-based compounds for catalysis has also been a focus of research. For example, copolymers based on indole-6-carboxylic acid and 3,4-ethylenedioxythiophene have been investigated for their potential as catalyst support materials for methanol oxidation, highlighting the applicability of indole derivatives in energy conversion technologies (Wu et al., 2015).

Pharmaceutical Research and Antiviral Activity

Indole derivatives have been synthesized and evaluated for their antiviral activities, showcasing the therapeutic potential of these compounds. For instance, studies on substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters have explored their efficacy against various viruses, although findings indicated a lack of significant activity against certain strains (Ivashchenko et al., 2014).

properties

IUPAC Name

7-ethyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWREQDWBJODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651379
Record name 7-Ethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-1H-indole-3-carboxylic acid

CAS RN

948581-62-2
Record name 7-Ethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of 7-ethylindole in 25 mL of DMF, 3.5 mL of trifluoroacetic anhydride was added under ice cooling and the resulting mixture was stirred at room temperature for 3 hours. To the solution, 100 mL of water was added, and the precipitated solid was collected by filtration. The solid thus obtained was suspended in 100 mL of 5 M aqueous sodium hydroxide solution and the resulting suspension was stirred at 100° C. for 5 hours. After the solution was allowed to cool, it was washed twice with 30 mL of 1,2-dichloroethane. Concentrated hydrochloric acid was added to the aqueous layer to adjust the pH to pH2 and the precipitated solid was collected by filtration and washed with ether to obtain 3.14 g of 7-ethylindole-3-carboxylic acid as a beige solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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